2-Bromo-5-(propan-2-yl)-1,3,4-oxadiazole: Chemical Structure, Physicochemical Properties, and Synthetic Applications in Drug Discovery
2-Bromo-5-(propan-2-yl)-1,3,4-oxadiazole: Chemical Structure, Physicochemical Properties, and Synthetic Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust bioisosteres is a cornerstone of lead optimization. 2-Bromo-5-(propan-2-yl)-1,3,4-oxadiazole (CAS: 1368797-26-5) has emerged as a highly versatile, bifunctional building block designed specifically for this purpose. Combining an electron-deficient aromatic core, a lipophilicity-modulating isopropyl group, and a highly reactive halogen handle, this molecule serves as a premier intermediate for synthesizing complex drug candidates. This technical guide explores its structural chemistry, physicochemical profile, and field-proven synthetic methodologies, providing drug development professionals with actionable, mechanistic insights.
Molecular Architecture & Structural Chemistry
The utility of 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole stems from the synergistic interplay of its three structural domains:
-
The 1,3,4-Oxadiazole Core: This five-membered heteroaromatic ring contains two electronegative nitrogen atoms and one oxygen atom. The strong inductive and resonance electron-withdrawing effects of these heteroatoms drastically lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This renders the ring highly electron-deficient and exceptionally stable against oxidative metabolism.
-
The Isopropyl Moiety: Positioned at C5, the isopropyl group provides necessary steric bulk and lipophilicity. In structure-activity relationship (SAR) campaigns, this group often fills hydrophobic pockets within target active sites while modulating the overall partition coefficient (LogP) of the molecule to ensure optimal cellular permeability.
-
The Bromine Atom: Located at C2, the bromine atom acts as an ideal leaving group. Its high polarizability and relatively weak C–Br bond energy make it highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.
Physicochemical Properties
Understanding the physicochemical parameters of this building block is critical for predicting its behavior in downstream synthesis and its ultimate impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.
| Property | Value |
| Chemical Name | 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole |
| CAS Registry Number | 1368797-26-5 |
| Molecular Formula | C5H7BrN2O |
| Molecular Weight | 191.03 g/mol |
| SMILES String | CC(C)c1nnc(Br)o1 |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 3 (N, N, O) |
| Topological Polar Surface Area (TPSA) | 38.9 Ų |
| Rotatable Bonds | 1 |
| Predicted LogP | ~1.8 - 2.2 |
Reactivity Profiling & Mechanistic Insights
The synthetic value of 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole lies in its divergent reactivity profile, allowing chemists to rapidly generate structurally diverse libraries.
Nucleophilic Aromatic Substitution (SNAr): Because the 1,3,4-oxadiazole ring is highly electron-deficient, the C2 position undergoes rapid SNAr when exposed to primary/secondary amines, thiols, or alkoxides. The reaction proceeds via an addition-elimination mechanism, stabilized by the ability of the ring nitrogen atoms to accommodate the negative charge in the Meisenheimer complex intermediate.
Transition-Metal Catalysis: The C–Br bond is a privileged handle for palladium-catalyzed transformations, most notably the Suzuki-Miyaura cross-coupling. As documented in , halogenated oxadiazoles readily undergo oxidative addition with Pd(0) species, enabling the installation of diverse aryl or heteroaryl groups [1].
Figure 1: Divergent synthetic pathways of 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
To ensure high yields and reproducibility, the following self-validating protocol outlines the optimal conditions for coupling 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole with an aryl boronic acid.
Step-by-Step Methodology
-
Reagent Preparation & Degassing: In a Schlenk tube, dissolve 2-bromo-5-(propan-2-yl)-1,3,4-oxadiazole (1.0 equiv) and the desired aryl boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and H2O.
-
Causality: Water is strictly required to hydrolyze the neutral boronic acid into the highly reactive trihydroxyboronate anion. This anionic species undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than the neutral boronic acid.
-
Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen is a triplet diradical that rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) peroxo complex, halting the catalytic cycle.
-
-
Catalyst and Base Addition: Add K2CO3 (2.5 equiv) and Pd(dppf)Cl2 (0.05 equiv) under a positive stream of Argon. Seal the tube.
-
Causality: Pd(dppf)Cl2 is selected because the large "bite angle" of the bidentate dppf ligand sterically forces the intermediate Pd(II) complex into a geometry that highly favors the final reductive elimination step, preventing catalyst stalling.
-
-
Reaction Heating: Heat the mixture to 90°C for 12 hours.
-
Aqueous Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3 followed by brine. Dry the organic layer over anhydrous Na2SO4.
-
Validation & Quality Control (Self-Validating System):
-
TLC: Check the crude mixture under UV (254 nm). The starting oxadiazole will disappear, replaced by a highly fluorescent, lower-Rf product spot.
-
LC-MS: Confirm the exact mass of the product. The characteristic M and M+2 isotopic pattern of the bromine atom will be absent, confirming successful cross-coupling.
-
Figure 2: Standardized experimental workflow for Suzuki-Miyaura cross-coupling.
Bioisosterism and Medicinal Chemistry Applications
The 1,3,4-oxadiazole ring is widely recognized as a premier bioisostere for amides and esters. As detailed in, replacing an amide bond with a 1,3,4-oxadiazole ring preserves the planar geometry and hydrogen-bond acceptor properties (via the ring nitrogens) required for target binding [2].
Crucially, this substitution eliminates the hydrogen-bond donor (the amide N-H), which significantly reduces the polar surface area and improves passive cellular permeability. Furthermore, unlike amides and esters, the oxadiazole ring is completely resistant to hydrolysis by ubiquitous amidases and esterases. This dramatically extends the in vivo half-life of the drug candidate. However, as noted in, medicinal chemists must be precise in their choice of isomer, as 1,3,4-oxadiazoles exhibit distinct hydrogen bond acceptor strengths and dipole moments compared to their 1,2,4-oxadiazole counterparts [3].
